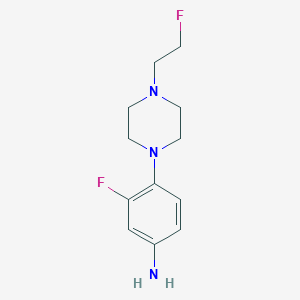

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline

Description

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline is a fluorinated aromatic amine featuring a piperazine ring substituted with a 2-fluoroethyl group. Its molecular formula is C₁₂H₁₆F₂N₃ (CAS: 898787-30-9), with a molecular weight of 252.28 g/mol . The compound is characterized by:

- Aniline core: A benzene ring with an amino group (-NH₂) at position 1 and fluorine at position 2.

- Piperazine substituent: A piperazine ring at position 4, modified with a 2-fluoroethyl group.

However, it is noted as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy .

Properties

Molecular Formula |

C12H17F2N3 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

3-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]aniline |

InChI |

InChI=1S/C12H17F2N3/c13-3-4-16-5-7-17(8-6-16)12-2-1-10(15)9-11(12)14/h1-2,9H,3-8,15H2 |

InChI Key |

VZXCGXMHAGXHBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCF)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluoroaniline and 1-(2-fluoroethyl)piperazine.

Reaction Conditions: The reaction between 3-fluoroaniline and 1-(2-fluoroethyl)piperazine is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the para position of the aniline ring undergoes nucleophilic aromatic substitution under alkaline conditions. This reaction is facilitated by electron-withdrawing groups like fluorine, which activate the aromatic ring for nucleophilic attack.

Key Details :

-

Reagents : Piperazine derivatives, potassium carbonate, dimethylformamide (DMF).

-

Conditions : Elevated temperatures (typically 80–120°C) in polar aprotic solvents like DMF.

-

Outcome : Substitution of fluorine with piperazine moieties to form derivatives with enhanced biological activity.

Example Reaction :

The compound reacts with piperazine derivatives in the presence of potassium carbonate, yielding substituted anilines with modified pharmacological profiles.

Coupling Reactions

The compound participates in coupling reactions to synthesize complex heterocyclic systems. These reactions are critical for expanding its therapeutic applications.

Key Details :

-

Reagents : Trimethylaluminum, methyl esters (e.g., methyl 3-acetaminocrotonate) .

-

Conditions : Inert atmospheres (e.g., nitrogen), room temperature to reflux in dichloromethane (DCM) .

-

Outcome : Formation of nitrogenous heterocyclic derivatives, such as quinoline-based compounds .

Example Reaction :

Reaction with trimethylaluminum and methyl 3-acetaminocrotonate in DCM yields derivatives with anticancer potential, purified via column chromatography (yield: 68%) .

Oxidation and Reduction

The compound undergoes oxidation and reduction to generate structurally modified derivatives.

Oxidation :

-

Reagents : Potassium permanganate, hydrogen peroxide.

-

Conditions : Acidic or neutral media, elevated temperatures.

-

Outcome : Formation of quinones or hydroxylated derivatives.

Reduction :

-

Reagents : Sodium borohydride, lithium aluminum hydride.

-

Conditions : Ethanol or other alcohols at room temperature.

-

Outcome : Reduced aniline derivatives with altered redox properties.

Purification Methods

Post-reaction purification ensures high purity for downstream applications.

Techniques :

-

Column Chromatography : Used to isolate derivatives, e.g., dichloromethane/methanol gradients .

-

Recrystallization : Employs solvents like n-hexane or methanol to refine yields .

Biological Activity and Mechanisms

The compound’s reactivity influences its biological interactions.

Key Findings :

-

Enzyme Inhibition : Derivatives exhibit kinase inhibition, relevant to cancer therapy.

-

Receptor Modulation : Piperazine moieties enhance binding to biological targets (e.g., G-protein coupled receptors).

-

QSAR Insights : Fluorine substitution improves metabolic stability and lipophilicity, critical for drug design.

Comparative Analysis of Reaction Types

Research and Development Trends

Recent studies emphasize scaling up synthesis via continuous flow reactors for improved efficiency and safety. Additionally, QSAR studies highlight the role of fluorine in enhancing pharmacokinetic profiles, guiding rational drug design.

This comprehensive analysis underscores the compound’s utility in organic synthesis and medicinal chemistry, with its reactivity profile enabling tailored structural and biological outcomes.

Scientific Research Applications

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Agrochemicals: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.

Chemical Biology: It serves as a tool compound in chemical biology research to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. The piperazine ring contributes to the compound’s ability to cross biological membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fluoroaniline-piperazine derivatives , which are widely explored in medicinal chemistry. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Bioactivity :

- Fluoroethyl vs. Methyl/Propyl : The 2-fluoroethyl group in the target compound increases electronegativity and metabolic stability compared to methyl or propyl substituents. This may enhance binding to hydrophobic enzyme pockets (e.g., kinases) .

- Boc Protection : Boc-protected analogs (e.g., 4-(4-Boc-piperazin-1-yl)-3-fluoroaniline) are stable intermediates but require deprotection for biological activity, limiting their direct therapeutic use .

Structural Similarity and Applications :

- Compounds with 4-fluorophenyl-piperazine (e.g., C₁₆H₁₇F₂N₃) exhibit strong binding to kinase targets like c-Met, as shown in docking studies .

- Nitro and sulfonyl groups (e.g., compound 9j in ) improve solubility and thrombin inhibition but may reduce cell permeability due to increased polarity.

Synthesis and Commercial Availability :

- The target compound’s discontinuation contrasts with analogs like 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline , which remain available (CAS: 221198-99-8) . Challenges in synthesizing the fluoroethyl group (e.g., handling fluorinated reagents) likely contribute to this disparity.

Safety and Handling: Acetylated derivatives (e.g., 1-[4-(5-amino-2-fluorophenyl)piperazin-1-yl]ethanone) require specific safety protocols due to reactivity, whereas fluoroethyl-substituted compounds may pose fewer handling risks .

Biological Activity

3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline

- Molecular Formula : C11H16F2N3

- CAS Number : 1126430-25-8

Research indicates that compounds with piperazine moieties often exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific biological mechanisms of 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline are still under investigation, but it is hypothesized to interact with various molecular targets, including:

- Tyrosine Kinases : Inhibitors targeting tyrosine kinases have been identified as potential therapeutic agents in cancer treatment. The compound's structure suggests it may act similarly to other piperazine derivatives that inhibit these kinases .

Anticancer Activity

Recent studies have shown that piperazine derivatives can exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxicity and apoptosis induction in tumor cell lines. The mechanism involved the disruption of cellular signaling pathways that promote tumor growth .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline | TBD | Current Study |

| 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | 0.18 | |

| Kojic Acid | 17.76 |

Antimicrobial Activity

The antimicrobial potential of similar piperazine derivatives has been explored, showing effectiveness against various bacterial strains. This activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .

Case Studies

-

Study on Tyrosinase Inhibition :

A study evaluated the inhibitory effects of structurally related compounds on tyrosinase (TYR), an enzyme implicated in melanin production. The results indicated that certain derivatives exhibited strong inhibitory effects with low IC50 values, suggesting potential applications in treating hyperpigmentation disorders . -

Cytotoxicity Assays :

In vitro assays conducted on various cancer cell lines revealed that compounds similar to 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline displayed significant cytotoxic effects without inducing cytotoxicity in non-cancerous cells, highlighting their selective action against tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline, and how can purity be optimized?

- Methodology : A two-step approach is often employed:

- Step 1 : React 4-fluoroaniline with 1-(2-fluoroethyl)piperazine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos, and bases such as NaOBu) to form the piperazine-aniline core .

- Step 2 : Purify the crude product via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine positions on the aromatic ring and ethyl group) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 282.13) .

- Elemental Analysis : Validate C, H, N, and F content (theoretical: C 55.6%, H 6.4%, N 14.9%, F 13.5%) .

Q. How should this compound be stored to ensure stability?

- Protocol : Store under inert gas (N or Ar) at –20°C in amber vials to prevent degradation via oxidation or photolysis. For short-term use, refrigeration (4°C) with desiccants (silica gel) is acceptable .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated or dimerized species?

- Experimental Design :

- Use a factorial design (e.g., 2 matrix) to test variables: catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF). Monitor reaction progress via TLC or inline IR spectroscopy .

- Findings : Lower temperatures (80–90°C) and non-polar solvents reduce β-hydride elimination (a common side reaction in Pd-catalyzed aminations) .

Q. What computational tools can predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Approach :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the aromatic ring. For example, the para-position to the amine group is highly reactive due to electron-donating effects from the piperazine moiety .

- COMSOL Multiphysics : Simulate reaction kinetics under varying pressures and temperatures to model scalability .

Q. How can structural contradictions between computational predictions and experimental crystallography data be resolved?

- Case Study : If X-ray diffraction (e.g., Acta Crystallographica data ) shows unexpected bond angles in the piperazine ring, re-optimize the DFT model using solvent correction (PCM method) or dispersion forces (D3-BJ) . Cross-validate with solid-state NMR to assess crystal packing effects .

Q. What strategies mitigate batch-to-batch variability in fluorinated intermediates?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.